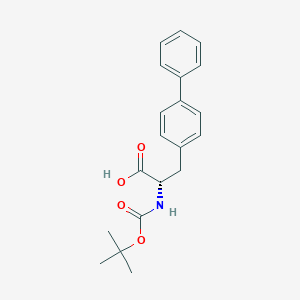

Boc-Bip(4,4')-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVVKAUSAGHTSU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375924 | |

| Record name | (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147923-08-8 | |

| Record name | (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-Bip(4,4')-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4,4'-biphenyl-L-alanine, commonly referred to as Boc-Bip(4,4')-OH. This document details its chemical properties and its primary application as a building block in peptide synthesis, a fundamental process in drug discovery and development.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative. The "Boc" refers to the tert-butyloxycarbonyl protecting group on the amine, while "Bip" indicates the biphenylalanine side chain. This compound is a white to off-white solid.

Below is a table summarizing the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 147923-08-8 | [1][2][3] |

| Molecular Formula | C₂₀H₂₃NO₄ | [1][2] |

| Molecular Weight | 341.40 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in organic solvents like DMSO | [1][2] |

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is crucial for preventing unwanted reactions at the N-terminus of the amino acid during the coupling of the next amino acid in the peptide chain. The biphenyl (B1667301) side chain of this unnatural amino acid allows for the introduction of a large, hydrophobic, and aromatic moiety into a peptide. This can be instrumental in studying structure-activity relationships (SAR) and in designing peptides with enhanced biological activity and stability.

The introduction of a biphenyl group can influence a peptide's:

-

Receptor Binding Affinity: The aromatic rings can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket.

-

Pharmacokinetic Properties: Increased hydrophobicity can affect a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Secondary Structure: The bulky side chain can induce specific conformations in the peptide backbone.

General Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield resin)

-

Coupling reagents (e.g., DCC, HBTU)

-

Bases (e.g., DIPEA)

-

Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

-

Solvents (e.g., DMF, DCM)

Workflow:

-

Resin Preparation: The synthesis begins with a solid support resin, which is swelled in an appropriate solvent.

-

First Amino Acid Coupling: The C-terminal amino acid of the target peptide is coupled to the resin.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically TFA, to expose the free amine.

-

Neutralization: The resin is neutralized with a base.

-

Coupling of this compound: A solution of this compound, a coupling reagent, and a base in a suitable solvent is added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like HF or TFMSA.

-

Purification and Analysis: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Logical Workflow and Diagrams

The following diagrams illustrate the general principles of Boc-SPPS.

Caption: General cycle for Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical workflow from peptide design to biological evaluation.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists. Its unique biphenyl side chain provides a means to introduce significant hydrophobicity and aromaticity into a peptide, which can be leveraged to modulate its biological properties. While specific, detailed experimental data for this compound is limited in publicly accessible literature, its use follows the well-established principles of Boc-based solid-phase peptide synthesis. The general protocols and workflows described herein provide a foundational understanding for its application in the design and synthesis of novel peptides for therapeutic and research purposes.

References

A Technical Guide to the Spectroscopic Profile of Boc-Bip(4,4')-OH

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-Bip(4,4')-OH, systematically known as (S)-2-(tert-Butoxycarbonylamino)-3-(4'-phenyl-[1,1'-biphenyl]-4-yl)propanoic acid (CAS No: 147923-08-8). Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on the well-established spectroscopic characteristics of its constituent structural motifs: the N-Boc protecting group, the biphenyl (B1667301) core, and the L-alanine framework. This approach provides a robust and reliable prediction of the expected spectral data.

Molecular Structure

Systematic Name: (S)-2-(tert-Butoxycarbonylamino)-3-(4'-phenyl-[1,1'-biphenyl]-4-yl)propanoic acid Common Name: this compound, Boc-4-phenyl-L-phenylalanine Molecular Formula: C₂₀H₂₃NO₄ Molecular Weight: 341.40 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the Boc group, the amino acid backbone, and the biphenyl aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Boc (t-butyl) | ~1.40 | Singlet | 9H | A highly characteristic, sharp singlet for the nine equivalent protons of the tert-butyl group. |

| β-CH₂ | ~3.0 - 3.2 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet. |

| α-CH | ~4.3 - 4.5 | Multiplet | 1H | The proton on the chiral carbon, coupled to the β-protons and the N-H proton. |

| N-H | ~5.0 - 5.5 | Doublet/Broad | 1H | The urethane (B1682113) proton, which may exhibit broadening due to exchange. Coupling to the α-CH is often observed. |

| Aromatic (Biphenyl) | ~7.2 - 7.7 | Multiplet | 9H | A complex series of multiplets arising from the nine protons of the biphenyl ring system. Protons ortho to the carboxylic acid and the other phenyl ring will be the most deshielded. |

| COOH | >10.0 | Broad Singlet | 1H | The carboxylic acid proton, which is often broad and may exchange with trace water in the solvent. |

Note: Predicted shifts are based on data for N-Boc-L-phenylalanine and substituted biphenyls in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Actual values may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Boc C(CH₃)₃ | ~28.5 | A single, intense signal for the three equivalent methyl carbons of the Boc group. |

| β-CH₂ | ~38.0 | The carbon of the methylene (B1212753) group attached to the biphenyl moiety. |

| α-CH | ~55.0 | The chiral carbon of the alanine (B10760859) backbone. |

| Boc C (CH₃)₃ | ~80.0 | The quaternary carbon of the Boc group. |

| Aromatic (Biphenyl) | ~127.0 - 145.0 | Multiple signals corresponding to the carbons of the biphenyl rings. Quaternary carbons will have lower intensity. |

| Boc C=O | ~155.0 | The carbonyl carbon of the tert-butoxycarbonyl (urethane) group. |

| COOH | ~175.0 | The carbonyl carbon of the carboxylic acid group. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The data is typically reported in wavenumbers (cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band due to hydrogen bonding of the carboxylic acid dimer. |

| N-H (Urethane) | 3300 - 3400 | Medium | N-H stretching vibration. |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | C-H stretching on the biphenyl rings. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the Boc and alanine backbone. |

| C=O (Carboxylic Acid) | ~1710 | Strong | Carbonyl stretch of the carboxylic acid. |

| C=O (Urethane) | ~1690 | Strong | Carbonyl stretch of the Boc protecting group. |

| C=C (Aromatic) | 1400 - 1600 | Medium-Weak | Aromatic ring stretching vibrations. |

| C-O (Urethane/Acid) | 1000 - 1300 | Strong | C-O stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 342.17 | Molecular ion with a proton adduct (positive ion mode). |

| [M+Na]⁺ | 364.15 | Molecular ion with a sodium adduct (positive ion mode). |

| [M-H]⁻ | 340.16 | Molecular ion with a proton removed (negative ion mode). |

| [M-56+H]⁺ | 286.13 | Loss of isobutylene (B52900) (C₄H₈) from the Boc group. |

| [M-100+H]⁺ | 242.12 | Loss of the entire Boc group (C₅H₈O₂). |

Note: m/z values are calculated for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

-

Transfer: Filter the solution if any solid particles are present and transfer it to a 5 mm NMR tube.[2]

-

Acquisition: Insert the sample into the NMR spectrometer.[3] The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[3][4]

-

¹H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR: Acquire the carbon spectrum. This may require a longer acquisition time (20-60 minutes or more) and a higher sample concentration (50-100 mg).[1]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[2] Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

ATR-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[5][6]

-

Sample Application: Place a small amount of the solid sample (a few milligrams) onto the ATR crystal.[6]

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[7]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[7]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar range, e.g., 10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[8] High concentrations should be avoided to prevent signal suppression and instrument contamination.[8]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[9]

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[10]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[10]

-

Tandem MS (MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[11]

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Boc-Bip(4,4')-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butyloxycarbonyl-4,4'-biphenyl-L-alanine (Boc-Bip(4,4')-OH), a specialized amino acid derivative crucial in peptide synthesis and drug discovery. Understanding its behavior in various solvents is paramount for its effective application in laboratory and process chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.40 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 147923-08-8 |

Solubility Profile

Quantitative Solubility Data

A specific quantitative solubility value for this compound has been reported in dimethyl sulfoxide (B87167) (DMSO), a highly polar aprotic solvent.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 200[1][2] | 585.82[1][2] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended.[1][2] |

Qualitative Solubility and Solvent Recommendations

Based on the general characteristics of Boc-protected amino acids, which are known to be soluble in a range of polar aprotic and chlorinated organic solvents, the following qualitative solubility profile for this compound can be expected:

-

High Solubility Expected: In addition to DMSO, good solubility is anticipated in other polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). These solvents are effective at solvating both the polar and non-polar regions of the molecule.

-

Moderate to Good Solubility Expected: Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are likely to be effective solvents due to their ability to dissolve many organic compounds.

-

Moderate Solubility Expected: Ethers such as tetrahydrofuran (B95107) (THF) and dioxane may also serve as suitable solvents.

-

Limited to Poor Solubility Expected: Protic solvents like water and alcohols (e.g., methanol, ethanol) are generally poor solvents for Boc-protected amino acids with large hydrophobic side chains. The biphenyl (B1667301) group in this compound significantly reduces its affinity for aqueous media. Solubility in alcohol-water mixtures may be better than in pure water.

-

Insolubility Expected: Non-polar solvents such as hexanes and petroleum ether are unlikely to be effective solvents.

Stability Profile

The stability of this compound is primarily dictated by the robustness of the tert-butyloxycarbonyl (Boc) protecting group. This group is designed to be stable under certain conditions and labile under others to allow for its removal during peptide synthesis.

General Stability

The Boc group is known to be stable under the following conditions:

-

Basic Conditions: It is resistant to hydrolysis under basic conditions, making it compatible with reagents like triethylamine (B128534) and piperidine (B6355638) (the latter being used for Fmoc deprotection).[]

-

Nucleophilic Attack: The Boc group is generally stable towards most nucleophiles.[4]

-

Catalytic Hydrogenolysis: Unlike the Cbz protecting group, the Boc group is stable to catalytic hydrogenolysis conditions.

Degradation Pathways and Instability

The primary degradation pathway for this compound involves the cleavage of the Boc group. This is typically achieved under acidic conditions.[]

-

Acidic Conditions (Deprotection): The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. Milder acidic conditions can also be used for deprotection.

-

Thermal Stress: High temperatures can lead to the thermal decomposition of the Boc group.[6][7][8] This deprotection can occur even in the absence of a catalyst.[6][8] The presence of a free carboxylate group, as in this compound, can enhance the efficiency of thermal Boc deprotection.[8]

-

Photodegradation: While specific data on the photodegradation of this compound is not available, amino acids with aromatic side chains can be susceptible to photodegradation, especially in the presence of photosensitizers.[9][10] For tryptophan, another amino acid with a large aromatic system, photosensitized degradation is a known pathway.[10] Given the biphenyl moiety, prolonged exposure to UV light should be considered a potential source of degradation.

Storage Recommendations

For long-term storage, this compound should be kept as a solid powder at low temperatures.

-

Powder: -20°C for up to 3 years, or at 4°C for up to 2 years.[1][2]

-

In Solvent: When dissolved in a solvent like DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[1][2]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for determining the solubility of this compound.

Detailed Steps:

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Add a precise volume of the solvent to be tested.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. After agitation, allow the vial to stand for a short period to let the excess solid settle.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, it is advisable to first centrifuge the sample and then take the aliquot from the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Calculation: Calculate the concentration in the original supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the test solvent at the specified temperature.

Protocol for Assessing Stability (HPLC-Based Assay)

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time in a specific solvent.

Caption: Workflow for assessing the stability of this compound.

Detailed Steps:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound, this compound, from potential degradation products. This may involve forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to generate potential degradants and ensure the method can resolve them.

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Incubation: Store the solution under the desired test conditions (e.g., room temperature, elevated temperature, protected from light, or exposed to light).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), take an aliquot of the solution and analyze it using the validated HPLC method.

-

Data Analysis: Quantify the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products. Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time zero. Plotting this percentage against time allows for the determination of the degradation kinetics.

Conclusion

This compound is a hydrophobic amino acid derivative with good solubility in polar aprotic solvents like DMSO and expected good solubility in other solvents such as DMF and DCM. Its stability is governed by the Boc protecting group, which is stable under basic and nucleophilic conditions but labile to acid and thermal stress. The provided experimental protocols offer robust methodologies for researchers to determine the precise solubility and stability of this compound in their specific solvent systems and experimental conditions, thereby facilitating its optimal use in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Boc-Bip(4,4')-OH: Sourcing and Application in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-4,4'-biphenyl-L-alanine, commonly referred to as Boc-Bip(4,4')-OH. This non-proteinogenic amino acid is a valuable building block in peptide synthesis and drug discovery, primarily utilized to introduce a rigid biphenyl (B1667301) moiety into peptide backbones. Such modifications are instrumental in studying and modulating protein-protein interactions, enhancing metabolic stability, and exploring structure-activity relationships. This guide offers a detailed summary of commercial suppliers and pricing, experimental protocols for its application, and visual representations of relevant workflows and biological pathways.

Commercial Suppliers and Pricing

The availability and pricing of this compound can vary between suppliers. For researchers planning their synthetic strategies, a comparative analysis of vendors is crucial. The following table summarizes the key quantitative data from several commercial suppliers. Prices have been converted to USD for ease of comparison, though it should be noted that exchange rates may fluctuate.

| Supplier | Catalog Number | Quantity | Purity | Price (USD) |

| MedChemExpress | HY-78843 | 100 mg | 99.25% | ~$78 |

| 250 mg | ~$156 | |||

| 1 g | ~$469 | |||

| ChemPep | 182719 | 25 g | Not specified | ~$510[1] |

| Universal Biologicals | CS-0009337 | 25 g | Not specified | ~$585 (£464)[2] |

| Aapptec | UBF135 | Not specified | Not specified | Price on request |

| Advanced ChemTech | CB8250 (D-isomer) | Not specified | Not specified | Price on request |

Note: Prices are approximate and subject to change. It is recommended to consult the suppliers' websites for the most current information. Purity levels should be confirmed with the supplier prior to purchase.

Experimental Protocols

The incorporation of this compound into a peptide sequence typically follows standard solid-phase peptide synthesis (SPPS) protocols. Furthermore, the synthesis of derivatives of this amino acid can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating a this compound residue into a peptide chain on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc SPPS comparison, not used in Boc deprotection)

-

Methanol (MeOH)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling (if this compound is not the C-terminal residue):

-

Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and HOBt (1 equivalent) in a minimal amount of DMF.

-

Add DIC (1 equivalent) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add DIEA (2 equivalents) to the reaction mixture.

-

Shake the vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DCM for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

-

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a 10% solution of DIEA in DCM for 10 minutes. Wash the resin with DCM (3x).

-

Incorporation of this compound:

-

Dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

-

Add DIC (2-3 equivalents) to pre-activate the amino acid.

-

Add the activated this compound solution to the resin.

-

Shake for 2-4 hours or until the ninhydrin test is negative.

-

-

Chain Elongation: Repeat steps 4-7 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, wash the resin thoroughly with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically high-concentration TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Synthesis of a Biphenylalanine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biphenylalanine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a Boc-protected bromo-phenylalanine and a boronic acid.

Materials:

-

Boc-L-Phe(4-Br)-OH (or Boc-D-Phe(4-Br)-OH)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add Boc-L-Phe(4-Br)-OH (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

-

Solvent and Catalyst Addition:

-

Add the degassed solvent system to the flask.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Visualizations

Experimental Workflow: Boc-Solid-Phase Peptide Synthesis (SPPS)

Caption: A flowchart illustrating the cyclical process of Boc-SPPS.

Hypothetical Signaling Pathway: Inhibition of a Protein-Protein Interaction

Caption: A diagram of a hypothetical signaling pathway inhibited by a Bip-containing peptide.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a deep understanding of protecting group chemistry is paramount. The tert-butyloxycarbonyl (Boc) group, a foundational tool in this field, has played a pivotal role in the assembly of countless peptide sequences. This technical guide provides a comprehensive overview of Boc chemistry in solid-phase peptide synthesis (SPPS), detailing its core principles, reaction mechanisms, experimental protocols, and strategic applications.

Introduction to the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily shield the α-amino group of an amino acid during peptide synthesis.[1][2] Its primary function is to prevent unwanted side reactions at the N-terminus, thereby ensuring that peptide bonds are formed in the correct sequence.[1][3] The Boc group's stability under neutral and basic conditions, coupled with its facile removal by moderately strong acids, forms the chemical basis of the Boc-SPPS strategy.[1] This approach, pioneered by Bruce Merrifield, was a cornerstone in the development of automated peptide synthesis.[4][]

The reagent most commonly used to introduce the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[1][6] This compound reacts with the free amino group of an amino acid to form a stable carbamate (B1207046) linkage.[7][8]

The Chemistry of Boc Protection and Deprotection

The successful application of Boc chemistry hinges on the precise control of its introduction and removal. These two key steps are governed by distinct reaction mechanisms.

Boc Protection Mechanism

The protection of an amino acid's α-amino group is achieved by reacting it with di-tert-butyl dicarbonate in the presence of a base.[1] The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][9] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid and a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide.[9][10]

Boc Deprotection Mechanism

The removal of the Boc group is accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (B109758) (DCM).[1][11] The mechanism involves the protonation of the carbamate oxygen by TFA.[10][12] This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate.[12] This intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as its TFA salt.[9][12]

The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic side chains (e.g., methionine or tryptophan).[8] To prevent this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution to trap the cation.[2][8]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy involves a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[4][] This solid-phase approach simplifies purification, as excess reagents and byproducts are removed by filtration and washing.[13][14]

A typical Boc-SPPS cycle consists of the following steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in DCM.[1][11]

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.[4][15]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like DCC/HOBt.[13][]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[4][13]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups, which is typically achieved with a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[4][17]

Quantitative Data and Performance Metrics

The efficiency of each step in the Boc-SPPS cycle is critical for achieving a high yield and purity of the final peptide. While exact figures can vary based on the peptide sequence and specific conditions, the following table summarizes typical quantitative data associated with the process.

| Parameter | Boc Strategy | Notes |

| Deprotection Reagent | 25-50% TFA in DCM[1][11] | Trifluoroacetic acid is a strong, corrosive acid. |

| Deprotection Time | 20-30 minutes[11][15] | Typically includes a short pre-wash and a longer main reaction time. |

| Neutralization Reagent | 5-10% DIEA in DCM[4][15] | Important for liberating the free amine for the subsequent coupling step. |

| Coupling Reagents | DCC/HOBt, HBTU[] | HBTU offers higher coupling efficiency but is more expensive. |

| Typical Coupling Time | 2-4 hours[13] | Can be monitored using tests like the Kaiser test. |

| Per-Cycle Efficiency | >99% | Incomplete reactions lead to deletion sequences, impacting final purity.[18] |

| Final Cleavage | Anhydrous HF, TFMSA[11][17] | Requires specialized equipment and stringent safety precautions. |

| Crude Purity | Sequence-dependent | "Difficult sequences" prone to aggregation may result in lower purity.[13] |

| Overall Yield | Sequence-dependent | For a 70-mer peptide, a 99% per-step yield results in a 24% theoretical overall yield.[18] |

Experimental Protocols

The following are generalized protocols for key steps in the Boc-SPPS workflow. These should be adapted based on the specific peptide sequence, scale, and available equipment.

Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of a free amino acid using Boc anhydride.

-

Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[19]

-

Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) to the solution with stirring.[19]

-

Reaction: Continue stirring for 2-4 hours. The mixture should become homogeneous within the first hour.[19]

-

Work-up: Dilute the reaction mixture with water and perform an initial extraction with an organic solvent (e.g., ethyl acetate) to remove byproducts.[19]

-

Acidification and Extraction: Acidify the aqueous layer with a cold, dilute acid (e.g., 5% citric acid solution) to a pH of approximately 3. Immediately extract the product into an organic solvent (e.g., ethyl acetate) multiple times.[19]

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.[19]

-

Purification: The product can be further purified by recrystallization if necessary.[19]

Protocol for a Standard Cycle of Boc-SPPS on Merrifield Resin

This protocol outlines a single cycle of amino acid addition during manual Boc-SPPS.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours in the reaction vessel.[13]

-

Boc Deprotection:

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x) to remove residual TFA.[11][15]

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.[15]

-

Monitor the reaction for completion using a qualitative method like the Kaiser test.

-

-

Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents.[15] The resin is now ready for the next deprotection cycle.

Conclusion and Strategic Considerations

Despite the prevalence of the milder Fmoc strategy, the Boc protecting group remains a vital and powerful tool in peptide synthesis.[1] Its robustness and the particular advantages it offers in reducing aggregation for certain "difficult sequences" ensure its continued relevance in both academic research and industrial drug development.[1][13] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is essential for its successful implementation. By carefully controlling the deprotection, neutralization, and coupling steps, researchers can leverage Boc chemistry to efficiently synthesize a wide range of complex and high-purity peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chempep.com [chempep.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. jpt.com [jpt.com]

- 15. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 19. peptide.com [peptide.com]

The Pivotal Role of Biphenylalanine Derivatives in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry and materials science. Among these, biphenylalanine (Bip) derivatives have emerged as a particularly valuable class of building blocks. Their unique structural and physicochemical properties offer a versatile tool to modulate peptide conformation, enhance biological activity, improve metabolic stability, and drive self-assembly processes. This technical guide provides an in-depth exploration of the role of biphenylalanine derivatives in peptide chemistry, with a focus on their synthesis, conformational effects, and diverse applications.

Introduction to Biphenylalanine and its Significance

Biphenylalanine is an unnatural amino acid characterized by the presence of a biphenyl (B1667301) moiety as its side chain. This extended aromatic system imparts a range of desirable characteristics to peptides, including:

-

Increased Hydrophobicity: The biphenyl group significantly enhances the hydrophobicity of the peptide, which can be crucial for interactions with hydrophobic pockets in protein targets.[1]

-

Conformational Rigidity: The steric bulk of the biphenyl side chain can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures.[2]

-

π-π Stacking Interactions: The aromatic rings of the biphenyl group can participate in π-π stacking interactions, which can stabilize peptide structures and mediate intermolecular self-assembly.[3]

-

Enhanced Proteolytic Stability: The unnatural structure of Bip can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[4]

These properties have led to the widespread use of biphenylalanine derivatives in the design of peptidomimetics, therapeutic peptides, and novel biomaterials.

Synthesis of Biphenylalanine-Containing Peptides

The incorporation of biphenylalanine derivatives into peptide sequences is most commonly achieved through solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Biphenylalanine Incorporation

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing a biphenylalanine residue.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-biphenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N-methyl-2-pyrrolidone (NMP)

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Bip-OH), 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using techniques such as MALDI-TOF mass spectrometry and analytical HPLC.[2][5][6]

Synthesis of Biphenylalanine Derivatives via Suzuki-Miyaura Cross-Coupling

For more complex biphenylalanine derivatives with specific substitution patterns, on-resin Suzuki-Miyaura cross-coupling is a powerful technique. This involves the synthesis of a peptide containing a halogenated phenylalanine precursor, followed by a palladium-catalyzed cross-coupling reaction with a boronic acid.[1]

Conformational Effects of Biphenylalanine Derivatives

The incorporation of biphenylalanine has a profound impact on the conformational landscape of a peptide. The bulky and rigid nature of the biphenyl side chain can induce specific secondary structures and restrict the overall flexibility of the peptide.

Dihedral Angles and Ramachandran Space

The backbone dihedral angles, phi (φ) and psi (ψ), determine the local conformation of each amino acid residue.[7][8] The introduction of biphenylalanine can significantly constrain the allowed φ and ψ angles, favoring specific regions of the Ramachandran plot. This can lead to the stabilization of secondary structures such as β-turns and helices.[9][10]

Table 1: Representative Dihedral Angles for Phenylalanine-Containing Peptides

| Peptide Fragment | Dihedral Angle | Value (°) | Reference |

| t-Boc-Gly-L-Phe | φ (Gly) | -88.0 | [10] |

| ψ (Gly) | -14.5 | [10] | |

| φ (Phe) | -164.7 | [10] | |

| ψ (Phe) | 170.3 | [10] | |

| χ1 (Phe) | 52.0 | [10] | |

| χ2 (Phe) | 85.8 | [10] |

Note: This table provides an example of dihedral angles for a simple dipeptide. The actual dihedral angles for a Bip-containing peptide will depend on the specific sequence and its environment.

Experimental Workflow for Conformational Analysis

The three-dimensional structure of biphenylalanine-containing peptides can be elucidated using a combination of experimental and computational techniques.

Applications in Drug Discovery and Development

The unique properties of biphenylalanine derivatives make them highly valuable in the design of novel therapeutics.

Opioid Receptor Modulation

Biphalin, a dimeric opioid peptide, and its analogues have been extensively studied for their potent analgesic properties.[11][12] The incorporation of biphenylalanine or its derivatives can enhance receptor affinity and selectivity.

Table 2: Receptor Binding Affinities of Biphalin and its Analogues

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |

| Biphalin | 0.19 - 12 | 1.04 - 46.5 | [11] |

| Biphalin analogue with hβ³Phe | 1.1 | 0.72 | [13] |

HIV Protease Inhibition

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Peptides and peptidomimetics containing biphenylalanine have been designed as inhibitors of this enzyme, often targeting the dimerization interface.[14][15][16][17]

Targeting Protein-Protein Interactions

The extended and hydrophobic nature of the biphenylalanine side chain makes it an excellent tool for disrupting protein-protein interactions (PPIs), which are often characterized by large and shallow binding interfaces.[18][19][20][21]

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids like biphenylalanine can significantly enhance their stability.

Experimental Protocol for Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a biphenylalanine-containing peptide in the presence of a protease.

Materials:

-

Biphenylalanine-containing peptide

-

Protease (e.g., trypsin, chymotrypsin, or serum)

-

Buffer solution (e.g., PBS)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Solution Preparation: Prepare a stock solution of the peptide in the appropriate buffer.

-

Incubation:

-

Add the protease to the peptide solution at a defined ratio (e.g., 1:100 enzyme to substrate).

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis:

-

Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantify the peak area of the intact peptide at each time point.

-

The identity of the degradation products can be confirmed by mass spectrometry.

-

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.[3][4][22][23][24][25]

Table 3: Impact of Modifications on Peptide Half-Life

| Peptide Modification | Effect on Half-Life | Rationale | Reference |

| Incorporation of D-amino acids | Increased | Resistance to L-specific proteases. | [4] |

| N-methylation | Increased | Disruption of protease recognition sites. | [4] |

| Cyclization | Increased | Reduced accessibility to protease cleavage sites. | [4] |

| Incorporation of Bip | Increased | Steric hindrance and unnatural side chain prevent protease binding. | [4] |

Biphenylalanine in GPCR Ligand Design and Signaling

G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides containing biphenylalanine can act as potent and selective ligands for various GPCRs, including opioid and calcium-sensing receptors.[26][27][28][29]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The inhibition of HIV-1 protease by interface peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide inhibitors of HIV-1 protease and viral infection of peripheral blood lymphocytes based on HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequence-specific alterations of epitope production by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective protein-protein interactions driven by a phenylalanine interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kvinzo.com [kvinzo.com]

- 21. Frontiers | Editorial: Peptides Targeting Protein-Protein Interactions: Methods and Applications [frontiersin.org]

- 22. Strategies to Optimize Peptide Stability and Prolong Half-Life [ouci.dntb.gov.ua]

- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2024.sci-hub.se [2024.sci-hub.se]

- 25. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mta.scholaris.ca [mta.scholaris.ca]

- 27. mta.scholaris.ca [mta.scholaris.ca]

- 28. escholarship.org [escholarship.org]

- 29. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Boc-Bip(4,4')-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the design and synthesis of novel peptide-based therapeutics represent a frontier of significant promise. Non-canonical amino acids are pivotal tools in this endeavor, offering the ability to fine-tune the pharmacological properties of peptides to enhance their potency, selectivity, and metabolic stability. Among these valuable building blocks is Boc-Bip(4,4')-OH , or N-(tert-butoxycarbonyl)-4-(4-phenyl)phenyl-L-alanine. This synthetic amino acid derivative incorporates a biphenyl (B1667301) moiety, a structural feature with profound implications for medicinal chemistry, and is protected with a tert-butoxycarbonyl (Boc) group, facilitating its use in solid-phase peptide synthesis (SPPS).

The biphenyl side chain of this compound introduces a unique combination of hydrophobicity, aromaticity, and conformational rigidity. These characteristics can be strategically exploited to modulate the interactions of peptides with their biological targets. The bulky and rigid nature of the biphenyl group can enhance binding affinity through increased surface area contact and entropic favorability. Furthermore, the aromatic system can participate in crucial π-π stacking and hydrophobic interactions within protein binding pockets.

While specific, in-depth applications of this compound are not extensively detailed in publicly available literature, its structural attributes suggest significant potential across a range of therapeutic areas. This technical guide will explore the core properties of this compound, delve into its potential applications with illustrative examples, provide generalized experimental protocols for its use, and present a framework for data analysis.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis and drug design.

| Property | Value |

| Chemical Name | N-(tert-butoxycarbonyl)-4-(4-phenyl)phenyl-L-alanine |

| Synonyms | Boc-L-(4,4'-biphenyl)alanine |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.40 g/mol |

| CAS Number | 147923-08-8 |

| Appearance | White to off-white solid |

Potential Applications in Medicinal Chemistry

The unique structural characteristics of the biphenylalanine side chain open up a variety of potential applications in the design of novel peptide-based therapeutics.

Targeting Protein-Protein Interactions (PPIs)

The extensive and often shallow surfaces of protein-protein interfaces present a challenging target for small molecules. Peptides, with their larger surface areas, are better suited to disrupt these interactions. The incorporation of bulky, hydrophobic residues like biphenylalanine can be particularly effective. The biphenyl moiety can mimic key hydrophobic residues (e.g., phenylalanine, tryptophan, or leucine) at the interface, while its larger size can create steric hindrance that prevents protein association.

Hypothetical Application: Inhibition of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in oncology. Small peptides that mimic the p53 transactivation domain can disrupt this interaction. By replacing a key phenylalanine residue in such a peptide with 4,4'-biphenylalanine, it may be possible to enhance binding affinity and inhibitory potency.

Methodological & Application

Application Notes and Protocols for Coupling Reactions Using Boc-Bip(4,4')-OH with HBTU and HATU

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-Bip(4,4')-OH in peptide synthesis, with a focus on coupling reactions mediated by the highly efficient uronium-based reagents, HBTU and HATU. This document outlines the comparative performance of these reagents, provides detailed experimental protocols for both solid-phase and solution-phase synthesis, and includes diagrams to illustrate key processes.

Introduction

This compound, a Boc-protected form of 4,4'-biphenylalanine, is an unnatural amino acid increasingly utilized in drug discovery and development to introduce unique structural constraints and aromatic interactions into peptides. The bulky biphenyl (B1667301) side chain can pose steric challenges in peptide coupling reactions, necessitating the use of powerful activating reagents to ensure high efficiency and minimize side reactions.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and widely used coupling reagents in modern peptide synthesis.[1] They facilitate rapid amide bond formation with a low risk of racemization, making them particularly suitable for coupling sterically hindered amino acids like this compound.[1][2]

Comparative Performance of HBTU and HATU

While both HBTU and HATU are excellent choices for coupling this compound, there are subtle differences in their performance that may influence reagent selection based on the specific requirements of the synthesis.

| Parameter | HBTU | HATU |

| Reactivity | High | Very High[2] |

| Racemization | Low | Very Low[2] |

| Typical Yield | >90% | >90% |

| Cost | Lower | Higher |

| Key Advantage | Cost-effective for routine couplings | Superior for difficult or sterically hindered couplings[2] |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

HBTU or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with N-terminal deprotected peptide

-

Standard SPPS reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30-60 minutes with gentle agitation.

-

Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) in DMF (5 mL per gram of resin).

-

Coupling Reagent Addition: To the amino acid solution, add HBTU or HATU (2.0 equivalents).

-

Activation: Add DIPEA (4.0 equivalents) to the amino acid and coupling reagent mixture. Agitate for 1-2 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated amino acid solution to the swollen and drained peptide-resin. Agitate the mixture under an inert atmosphere at room temperature for 1-4 hours.

-

Monitoring the Coupling: Monitor the reaction progress using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test indicates the completion of the coupling. If the test remains positive, extend the reaction time or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess reagents and by-products.

Diagram of the Solid-Phase Peptide Synthesis (SPPS) Workflow:

Caption: Workflow for the solid-phase coupling of this compound.

Solution-Phase Peptide Synthesis Protocol

This protocol is suitable for the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

-

This compound (1.0 equivalent)

-

Amino acid or peptide ester hydrochloride salt (1.1 equivalents)

-

HBTU or HATU (1.05 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolution: Dissolve this compound and the amino acid or peptide ester hydrochloride salt in anhydrous DMF or DCM.

-

Base Addition: Add DIPEA to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.

-

Coupling Reagent Addition: Add HBTU or HATU to the reaction mixture.

-

Reaction: Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude peptide by flash column chromatography on silica (B1680970) gel.

Reaction Mechanism

The coupling reaction proceeds through the activation of the carboxylic acid of this compound by HBTU or HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of the amide bond.

Diagram of the General Coupling Mechanism:

Caption: General mechanism of amide bond formation using HBTU/HATU.

Troubleshooting and Special Considerations

-

Incomplete Coupling: Due to the steric bulk of the biphenyl group, incomplete coupling can occur. If a positive Kaiser test persists, a second coupling with fresh reagents is recommended. Using HATU over HBTU may improve the outcome in difficult cases.

-

Solubility: this compound has good solubility in DMF and DMSO. Ensure complete dissolution before initiating the activation step.

-

Guanidinylation: A potential side reaction with uronium-based reagents is the guanidinylation of the free N-terminal amine, which terminates the peptide chain.[3] To minimize this, it is recommended to pre-activate the carboxylic acid for a short period before adding it to the resin and to avoid a large excess of the coupling reagent.[3]

-

Racemization: While HBTU and HATU are known to suppress racemization, the risk is not entirely eliminated, especially with prolonged reaction times or in the presence of excess base. Adhering to the recommended stoichiometry and reaction times is crucial.

By employing these robust coupling reagents and following the outlined protocols, researchers can successfully incorporate the sterically demanding this compound into peptide sequences, enabling the exploration of novel peptide structures with enhanced biological activities.

References

Application Notes and Protocols: Deprotection of the Boc Group from Boc-Bip(4,4')-OH Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine and phenol (B47542) functionalities during the construction of complex molecules such as peptides and active pharmaceutical ingredients. Its widespread use is attributed to its stability in a broad range of chemical conditions and its facile, selective removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from Boc-Bip(4,4')-OH, a key intermediate in various synthetic endeavors.

The deprotection of this compound yields 4'-hydroxy-[1,1'-biphenyl]-4-amine, a valuable building block in medicinal chemistry and materials science. The primary methods for this transformation involve acid-catalyzed cleavage, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most commonly employed reagents. The choice of acid and reaction conditions can be tailored to the specific requirements of the synthetic route, taking into account the presence of other acid-labile functional groups and the desired salt form of the product.

Deprotection Strategies and Mechanisms

The removal of the Boc group from a phenolic oxygen proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the deprotected phenol and carbon dioxide.[1][2] The tert-butyl cation can be quenched by a nucleophile or can eliminate a proton to form isobutene.

Two of the most robust and widely adopted methods for the deprotection of Boc-protected phenols are treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) or with a solution of hydrogen chloride (HCl) in an organic solvent, typically 1,4-dioxane (B91453).

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the acid-catalyzed deprotection of Boc-protected aromatic amines and phenols, which are analogous to the deprotection of this compound.

| Reagent System | Substrate Type | Solvent | Temperature | Time | Yield (%) | Reference |

| TFA | Boc-protected bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | Acetone | Room Temp. | Overnight | 85 | |

| TFA/DCM (1:1) | General Boc-amines | DCM | Room Temp. | 1-2 h | >90 | [3] |

| 4M HCl in Dioxane | General Boc-amines | Dioxane | Room Temp. | 0.5-16 h | High | [4][5] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for the removal of the Boc group.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature. Note: The reaction is often exothermic. For sensitive substrates, the addition can be performed at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) or DCM.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or DCM.

-

Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 4'-hydroxy-[1,1'-biphenyl]-4-amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling.

Materials:

-

This compound

-

1,4-Dioxane, anhydrous

-

4M HCl in 1,4-Dioxane

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

-

To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[5]

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.[4] The product hydrochloride salt may precipitate out of the solution during the reaction.

-

Upon completion, if a precipitate has formed, dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to obtain the 4'-hydroxy-[1,1'-biphenyl]-4-amine hydrochloride salt.

Visualizing the Deprotection Workflow

The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection of this compound.

Caption: Chemical transformation of this compound.

Caption: General experimental workflow for Boc deprotection.

References

Application Notes: Incorporation of Boc-Bip(4,4')-OH into Peptide Sequences

Introduction

Boc-Bip(4,4')-OH is a non-canonical, Boc-protected alpha-amino acid featuring a biphenyl (B1667301) side chain. Its incorporation into peptide sequences is a key strategy in medicinal chemistry and drug design to impart specific, desirable properties. The bulky, hydrophobic, and rigid nature of the biphenyl moiety allows researchers to enforce specific secondary structures, enhance metabolic stability, and modulate protein-protein interactions (PPIs). Peptides containing biphenylalanine can serve as potent inhibitors or probes for biological systems where specific conformational constraints are required for activity.

One of the primary applications of incorporating Bip residues is to nucleate the formation of secondary structures like β-hairpins and β-sheets.[1][2] The biphenyl side chain can participate in hydrophobic clusters, stabilizing a folded conformation that might not be accessible with natural amino acids.[1] Furthermore, the use of non-canonical amino acids is a well-established method to increase the resistance of peptides to proteolytic degradation, thereby improving their pharmacokinetic profiles.[3][4]

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-4,4'-biphenyl-L-alanine |

| Molecular Formula | C24H29NO4 |

| Molecular Weight | 395.49 g/mol |